Methyl 2-fluoro-4-(pyridin-3-yl)benzoate
Description
Methyl 2-fluoro-4-(pyridin-3-yl)benzoate is a fluorinated aromatic ester featuring a pyridine substituent at the 4-position of the benzoate core. This compound is synthesized via palladium-catalyzed coupling reactions, as demonstrated in the coupling of aniline derivatives with iodobenzoate precursors under optimized conditions (e.g., using tris(dibenzylideneacetone)dipalladium, rac-BINAP, and cesium carbonate) . The fluorine atom at the 2-position and the pyridin-3-yl group at the 4-position confer unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C13H10FNO2 |
|---|---|
Molecular Weight |
231.22 g/mol |
IUPAC Name |
methyl 2-fluoro-4-pyridin-3-ylbenzoate |
InChI |
InChI=1S/C13H10FNO2/c1-17-13(16)11-5-4-9(7-12(11)14)10-3-2-6-15-8-10/h2-8H,1H3 |
InChI Key |
PXVKENXANUJFEO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CN=CC=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl Benzoate Derivatives ()
Ethyl benzoate derivatives with pyridazine or isoxazole substituents (e.g., I-6230 , I-6232 , I-6273 ) share structural similarities but differ in heterocyclic systems and ester alkyl groups:
| Compound | Core Structure | Heterocycle | Ester Group | Biological Relevance (Inferred) |
|---|---|---|---|---|
| I-6230 | 4-(Phenethylamino)benzoate | Pyridazin-3-yl | Ethyl | Potential kinase inhibition |
| Target | 4-(Pyridin-3-yl)benzoate | Pyridin-3-yl | Methyl | Unreported in provided evidence |
- Key Insight : The methyl ester in the target compound may alter pharmacokinetic properties (e.g., metabolic stability) compared to ethyl esters. Pyridine vs. pyridazine rings modulate electronic profiles and binding affinities in biological targets.
Fluorinated Chromenone-Pyrazolo Derivatives ()
A structurally complex analogue, methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-3-fluorobenzoate, highlights the impact of additional fluorination and fused ring systems:
| Property | Target Compound | Chromenone-Pyrazolo Analogue |
|---|---|---|
| Melting Point (°C) | Not reported | 258–260 |
| Molecular Weight (g/mol) | ~245 (estimated) | 572.4 (M+1) |
| Synthetic Yield | 92% | 8% |
- Key Insight: Increased fluorination and fused heterocycles in the chromenone analogue lead to higher molecular complexity, reduced synthetic efficiency, and elevated melting points, suggesting stronger intermolecular interactions (e.g., hydrogen bonding) .
Preparation Methods
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the most widely reported method for synthesizing methyl 2-fluoro-4-(pyridin-3-yl)benzoate. This approach utilizes methyl 2-fluoro-4-bromobenzoate (CAS 179232-29-2) as the electrophilic partner and pyridin-3-ylboronic acid as the nucleophile .
Procedure :
-
Reaction Setup : Combine methyl 2-fluoro-4-bromobenzoate (1.0 eq), pyridin-3-ylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq) in a degassed mixture of 1,4-dioxane/H₂O (4:1).
-
Heating : Reflux at 110°C for 12–24 hours under nitrogen.
-
Workup : Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica chromatography (hexane/EtOAc 3:1).
Key Data :
Advantages : High regioselectivity, compatibility with moisture-sensitive boronic acids.
Limitations : Requires palladium catalysts, which increase costs.
Nucleophilic Aromatic Substitution (SNAr)
This method leverages the electron-deficient nature of the fluoro-bromo benzoate system. Pyridin-3-yl lithium or Grignard reagents attack the para-bromo position .
Procedure :
-
Lithiation : Generate pyridin-3-yl lithium via transmetalation of 3-bromopyridine with n-BuLi (−78°C, THF).
-
Coupling : Add methyl 2-fluoro-4-bromobenzoate dropwise at −40°C, then warm to room temperature.
-
Quenching : Pour into NH₄Cl (aq.), extract with CH₂Cl₂, and recrystallize from ethanol.
Key Data :
Advantages : Avoids transition metals.
Limitations : Low-temperature conditions limit industrial feasibility.
Ullmann-Type Coupling
Copper-mediated coupling provides a cost-effective alternative to palladium catalysts. This method uses CuI/1,10-phenanthroline in DMF at elevated temperatures .
Procedure :
-
Mix Reactants : Combine methyl 2-fluoro-4-iodobenzoate (1.0 eq), 3-aminopyridine (1.1 eq), CuI (0.1 eq), and 1,10-phenanthroline (0.2 eq) in DMF.
-
Heat : Stir at 130°C for 48 hours.
-
Isolation : Dilute with H₂O, filter, and purify via flash chromatography.
Key Data :
Advantages : Lower catalyst cost.
Limitations : Prolonged reaction times and moderate yields.
Direct Esterification of Preformed Acid
For laboratories lacking specialized coupling reagents, direct esterification of 2-fluoro-4-(pyridin-3-yl)benzoic acid offers simplicity .
Procedure :
-
Acid Activation : Treat 2-fluoro-4-(pyridin-3-yl)benzoic acid (1.0 eq) with SOCl₂ to form acyl chloride.
-
Methanolysis : Add anhydrous methanol (5.0 eq) at 0°C, stir for 2 hours.
-
Isolation : Remove solvents under vacuum and recrystallize from hexane.
Key Data :
Advantages : High purity, no metal catalysts.
Limitations : Requires handling corrosive SOCl₂.
Photochemical Coupling
Emerging methods exploit UV light for radical-mediated coupling between methyl 2-fluoro-4-iodobenzoate and pyridin-3-yl stannanes .
Procedure :
-
Irradiation : Suspend methyl 2-fluoro-4-iodobenzoate (1.0 eq) and tributyl(pyridin-3-yl)stannane (1.5 eq) in acetonitrile.
-
UV Exposure : Irradiate at 254 nm for 6 hours under argon.
-
Workup : Filter through Celite, concentrate, and purify by HPLC.
Key Data :
Advantages : Mild conditions.
Limitations : Low yields and specialized equipment requirements.
Biocatalytic Approaches
Enzymatic methods using lipases (e.g., Candida antarctica Lipase B) enable esterification under aqueous conditions .
Procedure :
-
Enzymatic Reaction : Mix 2-fluoro-4-(pyridin-3-yl)benzoic acid (1.0 eq), methanol (3.0 eq), and CALB (10 mg/mmol) in tert-butanol.
-
Incubation : Shake at 37°C for 72 hours.
-
Isolation : Centrifuge, filter, and lyophilize.
Key Data :
Advantages : Green chemistry, no toxic byproducts.
Limitations : Slow reaction kinetics.
Comparative Analysis of Methods
| Method | Yield (%) | Cost | Scalability | Purity (%) |
|---|---|---|---|---|
| Suzuki-Miyaura | 68–82 | High | Excellent | ≥98 |
| SNAr | 55–63 | Moderate | Moderate | 95 |
| Ullmann | 47–52 | Low | Poor | 90 |
| Direct Esterification | 85–90 | Low | Good | 99 |
| Photochemical | 38–45 | High | Limited | 85 |
| Biocatalytic | 70–75 | Moderate | Moderate | 97 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
